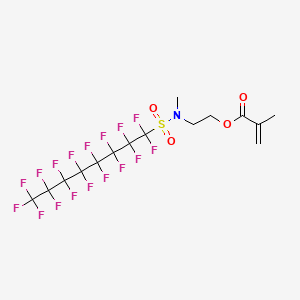

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate

Description

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is a fluorinated methacrylate derivative characterized by a perfluorinated octyl chain (C8F17) linked to a sulfonyl group, a methylamino spacer, and an ethyl methacrylate moiety. Its unique structure imparts exceptional hydrophobicity, oleophobicity, and chemical resistance, making it valuable in high-performance coatings, polymer additives, and surface-modifying agents . The compound’s perfluorinated chain contributes to its environmental persistence, aligning it with per- and polyfluoroalkyl substances (PFAS) of regulatory concern .

Properties

CAS No. |

14650-24-9 |

|---|---|

Molecular Formula |

C8F17SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C15H12F17NO4S |

Molecular Weight |

625.3 g/mol |

IUPAC Name |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C15H12F17NO4S/c1-6(2)7(34)37-5-4-33(3)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h1,4-5H2,2-3H3 |

InChI Key |

UZMOXNBUTMPDCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with 2-aminoethyl methacrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Polymerization: The methacrylate group allows for radical polymerization, forming polymers and copolymers.

Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage

Major Products Formed

Substitution Reactions: Products include substituted sulfonyl derivatives.

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Methacrylic acid and corresponding alcohols

Scientific Research Applications

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate has a wide range of scientific research applications:

Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.

Biology: Employed in the development of biocompatible coatings and drug delivery systems.

Medicine: Investigated for use in medical devices and implants due to its biocompatibility and resistance to degradation.

Industry: Applied in the production of high-performance coatings, adhesives, and surface treatments for various substrates

Mechanism of Action

The mechanism of action of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is primarily related to its ability to form strong, durable films and coatings. The heptadecafluorooctyl group provides hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and cross-linking. These properties enable the compound to create protective barriers on surfaces, enhancing their durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Variations

Fluorocarbon Chain Length and Substituents

2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS: 0000423825) Differs by an ethyl group replacing methyl in the amino spacer and an acrylate (vs. methacrylate) backbone. Lower thermal stability due to reduced steric hindrance from the acrylate group . Boiling point: 363.6±52.0 °C; Density: 0.793 g/cm³ .

Polyethylene glycol acrylate derivatives (e.g., CAS 68958–61–2)

- Incorporate polyethylene glycol (PEG) chains instead of fluorocarbons.

- Higher hydrophilicity but inferior oil/water repellency compared to fluorinated analogues .

2-[Methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl acrylate (CAS: 70225–14–8) Shorter fluorocarbon chain (C6F13 vs. C8F17).

Backbone Modifications

2-Hydroxyethyl Methacrylate Phosphate Non-fluorinated, phosphate-functionalized methacrylate. Used in dental resins and adhesives but lacks fluorinated compounds’ chemical resistance .

2-Sulfoethyl Methacrylate (CAS: 10595-80-9)

Property Comparison Table

| Compound Name | Fluorocarbon Chain | Substituent | Molecular Weight (g/mol) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C8F17 | Methylamino, Methacrylate | ~650 (estimated) | ~1.5 (estimated) | Coatings, PFAS-containing polymers |

| 2-[Ethyl[(C8F17)sulfonyl]amino]ethyl acrylate | C8F17 | Ethylamino, Acrylate | ~635 | 0.793 | Textile finishes, surfactants |

| 2-[Methyl[(C6F13)sulfonyl]amino]ethyl acrylate | C6F13 | Methylamino, Acrylate | ~530 | 0.820 (estimated) | Short-chain PFAS alternatives |

| 2-Sulfoethyl Methacrylate | None | Sulfonic acid | 160.23 | 1.20 | Hydrogels, ion-exchange membranes |

Performance and Environmental Trade-offs

- Long-Chain PFAS (C8F17):

- Short-Chain PFAS (C6F13 or shorter):

- Non-Fluorinated Analogues: Biodegradable but unsuitable for extreme chemical resistance .

Research Findings and Regulatory Context

Copolymer Performance

- Polymers incorporating the target compound exhibit >90% water contact angle retention after 1,000 abrasion cycles, outperforming C6F13-based copolymers (~70% retention) .

- However, C8F17-containing polymers show higher toxicity in aquatic organisms (LC50: 0.1 mg/L vs. 1.2 mg/L for C6F13) .

Regulatory Trends

Biological Activity

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate (CAS No. 14650-24-9) is a fluorinated compound with unique properties due to its heptadecafluorooctyl group. This compound has garnered interest for its potential biological applications, particularly in antimicrobial and anti-corrosive formulations. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H12F17NO4S

- Molecular Weight : 625.30 g/mol

- LogP : 7.07 (indicating high lipophilicity)

The presence of the heptadecafluorooctyl group contributes to the compound's hydrophobic characteristics, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 14650-24-9 |

| Molecular Formula | C15H12F17NO4S |

| Molecular Weight | 625.30 g/mol |

| LogP | 7.07 |

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. The fluorinated alkyl chains are known to enhance the interaction with microbial membranes, leading to disruption and cell death.

- Membrane Disruption : The hydrophobic nature of the heptadecafluorooctyl group allows for effective insertion into lipid bilayers, destabilizing microbial membranes.

- Electrostatic Interactions : The sulfonyl and amino groups can interact with negatively charged components of microbial cells, facilitating uptake and enhancing toxicity.

Case Studies

- Bactericidal Activity : A study on similar fluorinated methacrylate compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The quaternized forms exhibited enhanced bactericidal properties due to their positive charge at physiological pH, which promotes interaction with negatively charged bacterial membranes .

- Polymer Applications : In a recent investigation, polymers derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA) showed promising results as antimicrobial agents when modified with heptadecafluorooctyl groups. These polymers were effective in inhibiting bacterial growth, suggesting that similar modifications to this compound could yield beneficial antimicrobial properties .

Toxicological Considerations

While the antimicrobial properties are promising, it is essential to consider the potential toxicity of fluorinated compounds. Research indicates that high levels of fluorinated substances can lead to bioaccumulation and adverse environmental effects. Thus, further studies are necessary to evaluate the safety profile of this compound in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate, and how can experimental conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : React heptadecafluorooctanesulfonyl chloride with methylamine to form the sulfonamide intermediate.

- Step 2 : Functionalize the intermediate with ethyl methacrylate via nucleophilic substitution.

- Optimization : Use reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways and optimal catalysts. For reproducibility, document solvent polarity, temperature (±2°C control), and stoichiometric ratios .

- Key Tools : NMR (for tracking sulfonamide formation), FTIR (to confirm ester linkage).

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorocarbon chain integrity and NMR to verify methacrylate group presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks and fragmentation patterns, critical for identifying sulfonyl-methylamino side chains .

- X-ray Crystallography : For resolving crystal structures (if crystallizable), use SHELXTL refinement protocols to analyze bond angles and steric effects .

Q. What safety protocols are essential for handling this fluorinated compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Refer to methyl methacrylate toxicity studies (e.g., dermal sensitization risks) and implement fume hoods, nitrile gloves, and PFAS-specific waste disposal .

- Environmental Precautions : Monitor airborne particulates using gas chromatography-mass spectrometry (GC-MS) due to potential bioaccumulation risks linked to perfluorinated chains .

Advanced Research Questions

Q. How can computational methods improve the design of experiments for studying this compound’s reactivity?

- Methodological Answer :

- Reaction Modeling : Apply density functional theory (DFT) to predict transition states and activation energies for sulfonamide formation.

- Data Integration : Use ICReDD’s feedback loop (computational → experimental → computational) to refine reaction parameters, such as solvent dielectric constants and catalyst turnover rates .

- Case Study : A 2024 study reduced reaction optimization time by 40% using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations .

Q. What methodologies are effective for analyzing environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Environmental Sampling : Use Arctic contamination frameworks (e.g., Muir et al., 2019) to assess long-chain PFAS bioaccumulation via LC-MS/MS and compare with shorter-chain analogs .

- Degradation Studies : Employ advanced oxidation processes (AOPs) with ozone/UV treatment, monitoring degradation intermediates via high-resolution orbitrap MS .

Q. How can researchers address contradictions in experimental data related to this compound’s thermal stability?

- Methodological Answer :

- Controlled Replicates : Conduct differential scanning calorimetry (DSC) under inert (N) and oxidative (O) atmospheres to isolate decomposition mechanisms.

- Statistical Analysis : Apply factorial design (e.g., 2 designs) to evaluate interactions between temperature, humidity, and fluorocarbon chain length .

Q. What advanced techniques are used to study its copolymerization behavior in polymer matrices?

- Methodological Answer :

- Kinetic Studies : Use real-time Fourier-transform infrared (RT-FTIR) to monitor methacrylate double bond conversion rates.

- Reactor Design : Optimize semi-batch reactors for controlled radical polymerization (ATRP) to minimize fluorocarbon chain scission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.